
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine (MNAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNAT is a triazine-based kinase inhibitor that has been shown to have promising effects in cancer treatment and other diseases related to abnormal kinase activity. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Cai Zhi focused on the synthesis of a related compound, highlighting its antibacterial activity. The target molecule was produced through the halogenated hydrocarbon amination reaction, with its structure confirmed by various methods. The study found that the compound exhibited good antibacterial properties due to its unique structure, involving hydrogen bonds and π-π stacking among molecules, contributing to its stability and activity (Cai Zhi, 2010).
Nucleophilic Reactions and Synthesis
Research by Zhaofu Fei, A. Slawin, and J. Woollins explored the nucleophilic reactions of a similar compound, demonstrating its reactivity towards various nucleophiles. This work is significant for the synthesis of new chemical entities, providing insights into the compound's versatility in chemical transformations (Fei, Slawin, & Woollins, 2001).
Telomere Targeting in Pancreatic Cancer Cells
A study by M. Micco et al. discussed the design and evaluation of naphthalene diimide derivatives as telomere targeting agents in pancreatic cancer cells. The research demonstrated that modifying the compound's structure could enhance its pharmacological properties, showing high potency against cancer cells while affecting gene expression related to DNA damage and telomere maintenance (Micco et al., 2013).
Organic Electronics and Material Science
Lauren E. Polander and colleagues synthesized 2,6-diacyl derivatives of naphthalene bis(dicarboximide)s, aiming at applications in organic electronics. Their work illustrates how structural modifications can influence electronic properties, offering potential for developing new materials for electronic and photonic devices (Polander et al., 2012).
Heat-Resistant Polyamides
M. Dinari and A. Haghighi synthesized new polyamides containing the s-triazine ring, highlighting their heat resistance and potential for green manufacturing processes. These polyamides demonstrated excellent thermal stability, good solubility, and flame retardancy, making them suitable for advanced applications in materials science (Dinari & Haghighi, 2017).
Propiedades
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-17-9-11-19(12-10-17)25-22-27-23(29-24(28-22)30-13-15-31-16-14-30)26-21-8-4-6-18-5-2-3-7-20(18)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBQVGWLIYVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

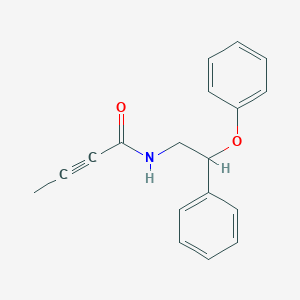
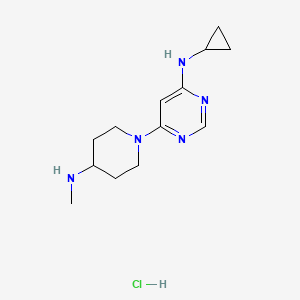
![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

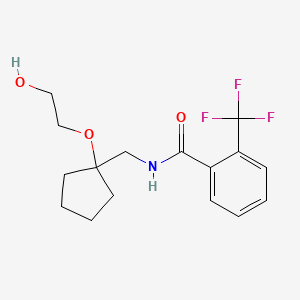
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)
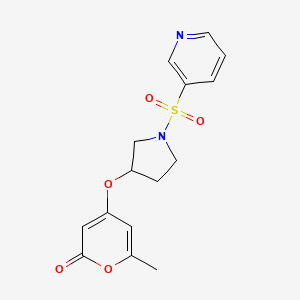

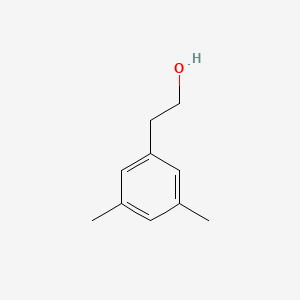
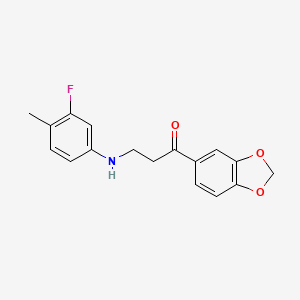
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2675988.png)
